molecular formula C8H18ClN5O3 B564376 H-Arg-Gly-OH HCl CAS No. 105241-88-1

H-Arg-Gly-OH HCl

Cat. No. B564376
M. Wt: 267.714
InChI Key: LBJDXUKLQUTBSV-JEDNCBNOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“H-Arg-Gly-OH HCl” is a dipeptide composed of the amino acids arginine (Arg) and glycine (Gly). It is a salt taste-enhancing dipeptide . The molecular weight is 267.72 and the chemical formula is C₈H₁₇N₅O₃ · HCl .


Synthesis Analysis

While specific synthesis methods for “H-Arg-Gly-OH HCl” were not found, general peptide synthesis methods can be applied. Peptides are typically synthesized by extending the peptide chain from the C-terminus . The amino groups are protected during the synthesis to prevent unwanted reactions . After the peptide bond formation, the protection groups are removed .


Physical And Chemical Properties Analysis

“H-Arg-Gly-OH HCl” has a molecular weight of 267.72 . Other specific physical and chemical properties were not found in the search results.

Scientific Research Applications

Enzymatic Synthesis of Tripeptides

Research has explored the enzymatic synthesis of tripeptides like Bz-Arg-Gly-Asp(-OMe)-OH, involving H-Arg-Gly-OEt as an intermediate. This process, using enzymes such as trypsin and chymopapain, demonstrates the potential of enzymatic methods for synthesizing complex peptides, with H-Arg-Gly-OH playing a crucial role in the sequence (So, Shin, & Kim, 2000).

Astrobiology and Molecular Formation

The formation of astrobiologically significant molecules like glycolaldehyde (HC(O)CH2OH) and ethylene glycol (H2C(OH)CH2OH) through surface hydrogenation of CO molecules has been investigated. This research, simulating conditions in interstellar dark cloud regions, highlights the relevance of H-Arg-Gly-OH in understanding cosmic chemical processes (Fedoseev et al., 2015).

Atmospheric Chemistry

Studies have also focused on the atmospheric chemistry of glyoxal (HC(O)CHO), where the HC(O)CO radical can react with O2 to regenerate the hydroxyl radical (OH). This research is crucial for understanding the photochemical oxidation processes in Earth’s atmosphere, where H-Arg-Gly-OH related compounds play a significant role (Silva, 2010).

Solid Phase Peptide Synthesis

The solid-phase synthesis of peptides, such as H-Arg-Phe-Ser-Trp-Gly-Ala-Glu-Gly-Gln-Arg-OH, has been successfully achieved using methods like stepwise chain elongation and fragment condensation. This area of research opens avenues for synthesizing peptides for various biological and pharmaceutical applications, where H-Arg-Gly-OH derivatives are significant (Suzuki & Sasaki, 1973).

Reaction Kinetics and Mechanisms

Kinetic studies have been conducted on various H-Arg-Gly-OH related reactions, providing insights into reaction mechanisms and rates. These studies are essential for understanding chemical reactions in both laboratory and natural settings, informing fields like catalysis and environmental chemistry (Hamprecht et al., 1998).

Safety And Hazards

While specific safety and hazard information for “H-Arg-Gly-OH HCl” was not found, it’s important to note that hydrochloric acid (HCl), a component of this compound, is corrosive and can cause severe damage if it comes into contact with the skin, eyes, or internal organs .

Future Directions

Peptide-based compounds, like “H-Arg-Gly-OH HCl”, have drawn great attention due to their inherent advantages and high modularity . They have potential applications in various fields, including the development of new antimicrobials .

properties

IUPAC Name

2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]acetic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17N5O3.ClH/c9-5(2-1-3-12-8(10)11)7(16)13-4-6(14)15;/h5H,1-4,9H2,(H,13,16)(H,14,15)(H4,10,11,12);1H/t5-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBJDXUKLQUTBSV-JEDNCBNOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CC(C(=O)NCC(=O)O)N)CN=C(N)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(C[C@@H](C(=O)NCC(=O)O)N)CN=C(N)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18ClN5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

H-Arg-Gly-OH HCl

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